Octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a bromophenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Condensation: The triazolopyrimidine core can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antiviral, and antimicrobial agent. .
Biological Research: It is used in studies related to neuroprotection and anti-inflammatory activities.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in material sciences, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as CDK2, which plays a crucial role in cell cycle regulation . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
OCTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the development of new therapeutic agents.
Dimroth Rearrangement Products: These compounds undergo structural rearrangements and exhibit unique chemical properties.
Properties
Molecular Formula |
C21H27BrN4O2 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H27BrN4O2/c1-3-4-5-6-7-8-13-28-20(27)18-15(2)25-21-23-14-24-26(21)19(18)16-9-11-17(22)12-10-16/h9-12,14,19H,3-8,13H2,1-2H3,(H,23,24,25) |
InChI Key |
HYFINDSUFXJXER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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